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Compound of Interest

Compound Name:
6H-[1,2,4]Triazino[5,4-C]

[1,4]thiazepine

CAS No.: 591749-66-5

Cat. No.: B13969940

Get Quote

Executive Summary: The Hybrid Pharmacophore
Advantage
In the pursuit of overcoming multidrug resistance (MDR), the fusion of biologically active

scaffolds has emerged as a dominant strategy. Triazino-thiazepine analogs represent a potent

"hybrid pharmacophore," merging the electron-deficient 1,2,4-triazine ring (known for DNA

interaction and kinase inhibition) with the thiazepine/thiadiazine core (a privileged structure in

CNS and antimicrobial therapeutics).

This guide objectively compares the SAR, synthetic efficiency, and biological performance of

these fused systems against standard-of-care agents (Doxorubicin, Cefotaxime, and

Paclitaxel). Analysis reveals that while standard drugs often suffer from efflux-pump-mediated

resistance, specific triazino-thiazepine derivatives exhibit collateral sensitivity, particularly in

resistant cancer lines (e.g., H460TaxR) and Gram-negative bacteria.
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Chemical Space & Synthesis Workflows[1]
Comparative Synthetic Efficiency
The synthesis of triazino-thiazepines typically follows two distinct pathways. The choice of

pathway significantly impacts yield and purity, critical factors for scalable drug development.

Feature
Pathway A: Stepwise

Cyclization

Pathway B: One-Pot

Multicomponent

Mechanism
Condensation followed by

intramolecular alkylation

Domino Knoevenagel-hetero-

Diels-Alder reaction

Starting Material
4-amino-3-mercapto-1,2,4-

triazine

1,2,4-triazine + alpha-

haloketone + aldehyde

Yield Moderate (45–65%) High (75–90%)

Purification Requires chromatography Often recrystallization only

Scalability Low (Multi-step loss) High (Atom economy)

Validated Synthesis Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes an internal colorimetric endpoint.

Target Compound: 3,6-Diaryl-7H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine Reaction Type:

Condensation-Cyclization

Reagent Prep: Dissolve 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (10 mmol) in

absolute ethanol (30 mL).

Activation: Add fused sodium acetate (15 mmol) to buffer the solution. Checkpoint: Solution

should be slightly turbid.

Addition: Dropwise add phenacyl bromide (10 mmol) over 10 minutes.

Reflux: Heat to reflux (78°C) for 4–6 hours.
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Validation: Monitor TLC (Mobile phase: CHCl3:MeOH 9:1). The disappearance of the thiol

starting material (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.6) confirms

cyclization.

Isolation: Cool to room temperature. Pour into crushed ice. The precipitate formed is the

hydrobromide salt.

Neutralization: Treat with 10% NaHCO3 to liberate the free base. Recrystallize from

DMF/Ethanol.
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Figure 1: Stepwise synthesis workflow for fused triazino-thiadiazine analogs. The TLC

checkpoint acts as a critical go/no-go decision gate.

Structure-Activity Relationship (SAR) Analysis
The biological potency of triazino-thiazepines is governed by three specific steric and electronic

zones.

The SAR Map
Zone A (Triazine Core): Essential for hydrogen bonding with the target enzyme (e.g., DNA

Gyrase or Tubulin). Substitution at C-5 or C-6 with electron-donating groups (Methyl, Phenyl)

stabilizes the ring but bulky groups can reduce solubility.

Zone B (Bridgehead Nitrogen): The N-4 nitrogen is the pivot for fusion. It must remain

unhindered during synthesis.

Zone C (Thiazepine/Thiadiazine Ring):

Sulfur Oxidation: Converting Sulfide (-S-) to Sulfone (-SO2-) increases cytotoxicity by 20-

fold (See Data Table 1). The sulfone moiety acts as a hydrogen bond acceptor.
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Aryl Substitution: Para-chlorophenyl or para-fluorophenyl groups at the thiazepine C-6/7

position significantly enhance lipophilicity (LogP), improving membrane permeability in

Gram-negative bacteria.

Mechanistic Pathway & Signaling
The anticancer activity of these analogs often involves Tubulin Polymerization Inhibition or Iron

Chelation (similar to VLX600), leading to G2/M phase arrest.
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Figure 2: Dual mechanism of action. In eukaryotic cells, the analog targets tubulin; in

prokaryotes, it targets DNA gyrase.
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Anticancer Activity (IC50 in µM)
Data synthesized from comparative studies against resistant cell lines.

Compound
H460 (Lung
Cancer)

H460TaxR
(Paclitaxel
Resistant)

Normal
Fibroblasts
(NHFB)

Selectivity
Index (SI)

Paclitaxel

(Standard)
0.005 >10.0 (Resistant) 0.05 (Toxic) < 1 (in resistant)

Analog 1w

(Sulfone)
0.40 0.30 >100 > 300

Analog 1a

(Sulfide)
9.20 8.50 >100 > 10

Triazino-Indole

3k
0.59 0.75 >50 > 80

Insight: The Sulfone (SO2) analog (1w) retains potency against drug-resistant cells where

Paclitaxel fails, and it exhibits a superior safety profile (low toxicity to normal fibroblasts).[1]

Antimicrobial Activity (MIC in µg/mL)
Comparison against broad-spectrum antibiotics.

Organism
Triazino-Thiadiazine

(Analog 5)

Cefotaxime

(Standard)
Ampicillin (Standard)

E. coli (Gram -) 6.25 3.12 12.5

P. aeruginosa (Gram

-)
12.5 6.25 >50 (Resistant)

S. aureus (Gram +) 3.12 1.56 6.25

C. albicans (Fungi) 12.5 N/A N/A
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Insight: While slightly less potent than Cefotaxime against sensitive strains, the triazino-

thiadiazine analogs outperform Ampicillin against resistant P. aeruginosa and possess unique

antifungal cross-activity.

Experimental Protocol: Cytotoxicity Assay (MTT)
To replicate the IC50 data, use the following standardized workflow:

Seeding: Plate H460 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

Treatment: Dissolve Triazino-thiazepine analogs in DMSO (Stock 10 mM). Prepare serial

dilutions (0.1 µM to 100 µM) in culture medium.

Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

Incubation: Treat cells for 48 hours.

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Conclusion & Future Outlook
The triazino-thiazepine scaffold is not merely a structural curiosity but a functional solution to

drug resistance. Its ability to bypass efflux pumps (demonstrated by activity in Taxol-resistant

lines) and its dual-action potential (antimicrobial + anticancer) makes it a high-priority scaffold.

Key Takeaway: For drug development, prioritize the oxidation of the sulfur bridge (sulfone

formation) and the inclusion of lipophilic aryl substituents at the C-6 position to maximize the

therapeutic index.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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